molecular formula C16H19ClN2O3 B2582714 N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097936-15-5

N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Cat. No.: B2582714
CAS No.: 2097936-15-5
M. Wt: 322.79
InChI Key: APTRKDGZAAJDAH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a diamide compound featuring a 3-chloro-2-methylphenyl group and a hydroxycyclohexenylmethyl substituent. The ethanediamide backbone facilitates hydrogen bonding and metal coordination, while the chloro and hydroxyl groups influence reactivity and solubility. Below, we compare its structural and functional attributes with related compounds.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-11-12(17)6-5-7-13(11)19-15(21)14(20)18-10-16(22)8-3-2-4-9-16/h3,5-8,22H,2,4,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRKDGZAAJDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorinated Aromatic Amides

3-Chloro-N-phenyl-phthalimide (, Fig. 1) shares a chloro-substituted aromatic ring but differs in its phthalimide core. This compound is pivotal in synthesizing polyimide monomers, leveraging the electron-withdrawing chloro group for enhanced thermal stability .

N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolyl)ethyl]ethanediamide () features a similar ethanediamide structure but substitutes the hydroxycyclohexenyl group with a methoxyphenyl and indole-piperazinyl moiety. This highlights how chloro-aromatic positioning (3-chloro vs. 5-chloro) and auxiliary groups (hydroxy vs. methoxy) dictate applications in pharmaceuticals or materials science .

Hydroxy-Substituted Amides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound’s hydroxycyclohexenyl group may similarly coordinate metals, but its steric bulk could hinder catalytic efficiency compared to smaller hydroxyalkyl substituents .

N-(2-halophenyl)-N-methyl-1-cyclohexene-1-carboxamide () shares a cyclohexene motif but lacks hydroxylation. The hydroxy group in the target compound may enhance solubility or enable hydrogen bonding, as seen in 2-(3,4-dichlorophenyl)acetamide (), where hydroxyl or chloro groups influence crystal packing via N–H⋯O interactions .

Pesticide-Related Chloroacetamides

Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide () are herbicides, exploiting chloro and alkyl groups for lipid membrane disruption. The target compound’s hydroxycyclohexenyl group likely reduces herbicidal activity, emphasizing how minor structural changes redirect applications from agriculture to pharmacology .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Applications Key Reference
Target Compound 3-chloro-2-methylphenyl, hydroxycyclohexenyl ~350 (estimated) Research (potential pharma) N/A
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide 257.67 Polymer synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkyl, methylbenzamide 221.29 Metal catalysis
N-(5-Chloro-2-methoxyphenyl)-...ethanediamide 5-chloro-2-methoxyphenyl, indole 487.43 Pharmaceutical research
2-Chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide Chloro, dimethylphenyl, isopropyl 256.78 Herbicide

Research Findings and Implications

  • Reactivity : The hydroxycyclohexenyl group in the target compound may stabilize intermediates in cycloaddition reactions, akin to cyclohexene carboxamides in Heck reactions (). However, steric hindrance could limit yields compared to simpler analogs .
  • Crystallography : Structural studies of dichlorophenyl acetamides () reveal conformational flexibility influenced by substituents. The target compound’s hydroxyl group likely promotes intermolecular hydrogen bonding, affecting solubility and crystallinity .
  • Biological Activity : While chloroacetamides dominate agrochemistry (), the target’s diamide backbone and hydroxyl group may favor pharmacokinetic properties, similar to indole-containing ethanediamides () .

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